molecular formula C9H10ClN3O B1316461 1-(6-Chloropyrazin-2-yl)piperidin-4-one CAS No. 80959-07-5

1-(6-Chloropyrazin-2-yl)piperidin-4-one

Cat. No. B1316461
CAS RN: 80959-07-5
M. Wt: 211.65 g/mol
InChI Key: CQFSUTHSCXIQAB-UHFFFAOYSA-N
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Description

“1-(6-Chloropyrazin-2-yl)piperidin-4-one” is a chemical compound with the molecular formula C9H10ClN3O and a molecular weight of 211.65 . It is related to the compound “tert-butyl N-[1-(6-chloropyrazin-2-yl)piperidin-4-yl]carbamate” which has a molecular weight of 312.8 .


Molecular Structure Analysis

The molecular structure of “1-(6-Chloropyrazin-2-yl)piperidin-4-one” can be represented by the SMILES notation: C1CN(CCC1=O)C2=CN=CC(=N2)Cl .

Scientific Research Applications

Synthesis and Structural Characterization

  • The synthesis and crystal structure of related compounds, demonstrating applications in developing novel molecular architectures. For instance, the synthesis of complex molecules involving chloropyrazin and piperidin units has been reported, highlighting their potential in constructing materials with specific physical properties or biological activities. The crystal structure analysis of these compounds provides insights into their molecular configurations, which is crucial for understanding their reactivity and interaction with biological targets (Li et al., 2015).

Biological Activity

  • Research into the biological activities of compounds featuring the chloropyrazin and piperidin scaffold has shown promising results. These studies have explored their fungicidal, antiviral, and antibacterial potentials, suggesting their applicability in developing new therapeutic agents. For example, some derivatives have demonstrated significant activities against tobacco mosaic virus, highlighting their potential as antiviral agents (Li et al., 2015).

Material Science Applications

  • The unique chemical structures of chloropyrazin and piperidin derivatives make them suitable for applications in material science, such as corrosion inhibitors for metals. These compounds can form protective films on metal surfaces, significantly reducing corrosion rates. This application is vital for extending the life of metal components in various industrial and marine environments (Olasunkanmi et al., 2018).

Analgesic Agents

  • The design, synthesis, and biological evaluation of derivatives as analgesic agents have been a significant area of research. Some studies focus on the modification of the core structure to enhance analgesic properties, providing a foundation for the development of new pain management solutions (Aggarwal et al., 2020).

properties

IUPAC Name

1-(6-chloropyrazin-2-yl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-5-11-6-9(12-8)13-3-1-7(14)2-4-13/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQFSUTHSCXIQAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70510222
Record name 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-Chloropyrazin-2-yl)piperidin-4-one

CAS RN

80959-07-5
Record name 1-(6-Chloropyrazin-2-yl)piperidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70510222
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of 3.0 g (20 mmol) 2,6-dichloropyrazine, 2.0 g (20 mmol) triethylamine, and 2.9 g (20 mmol) 1,4-dioxa-8-azaspiro[4.5]decane in 60 ml acetonitrile is refluxed 17 hours. The solvent is removed in vacuo, and the residue is dissolved in ethylacetate. After washing with water and brine, the organic fraction is dried (MgSO4) and evaporated to an oil. The oil is dissolved in 30 ml acetone and mixed with 30 ml 1N HCl. After heating this solution on the steam bath 30 minutes, the acetone is evaporated, and the concentrate is cooled to 10° C. A solid separates which is filtered and dried to afford 3 g (71%) of the desired product.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.9 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Yield
71%

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